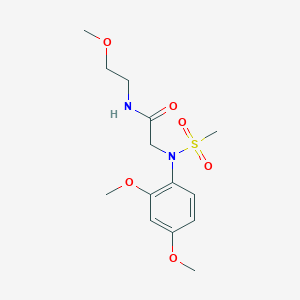![molecular formula C20H24N2O3S2 B5150844 4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide](/img/structure/B5150844.png)
4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide, also known as AMBSB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide functions as a small molecule inhibitor of the protein kinase, AKT, which is involved in various cellular processes such as cell proliferation, survival, and metabolism. By inhibiting AKT, 4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide can induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Biochemical and Physiological Effects:
Studies have shown that 4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide can induce apoptosis in breast cancer cells by activating caspase-3 and decreasing the expression of anti-apoptotic proteins. In neurodegenerative disease models, 4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide has been found to reduce oxidative stress-induced damage and improve cognitive function. Additionally, 4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide has several advantages for lab experiments, including its high purity and stability. However, its low solubility in water can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosage and toxicity levels of 4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide.
Direcciones Futuras
Future research on 4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide should focus on its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. Additionally, further investigation is needed to determine the optimal administration route and dosage of 4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide. The development of more efficient synthesis methods and analogs of 4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide may also lead to the discovery of new therapeutic agents.
Métodos De Síntesis
4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide can be synthesized through a multi-step process involving the reaction of 4-aminobenzamide with allyl methyl sulfone, followed by the addition of 2-benzylthioethylamine. The final product is obtained through purification and crystallization. The synthesis method of 4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide has been optimized for high yield and purity, making it suitable for further research.
Aplicaciones Científicas De Investigación
4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anticancer properties, specifically in inhibiting the growth of breast cancer cells. Additionally, it has been investigated for its neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2-benzylsulfanylethyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S2/c1-3-14-22(27(2,24)25)19-11-9-18(10-12-19)20(23)21-13-15-26-16-17-7-5-4-6-8-17/h3-12H,1,13-16H2,2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVMLLBBNXDAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NCCSCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)ethanol](/img/structure/B5150770.png)
![2-{3-[2-(3-cyclohexen-1-yl)-1H-benzimidazol-1-yl]-2-hydroxypropoxy}-N-phenylbenzamide](/img/structure/B5150777.png)
![1-(4-chlorophenyl)-5-({[2-(dimethylamino)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5150784.png)
![N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5150789.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5150791.png)


![ethyl 4-(4,4,5,8-tetramethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate](/img/structure/B5150813.png)
![N-(1-isopropyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5150832.png)
![4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol](/img/structure/B5150838.png)
![4,4'-[(3-iodophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5150852.png)
![4-allyl-1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5150857.png)
![1-(3,4-dihydroxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B5150859.png)
